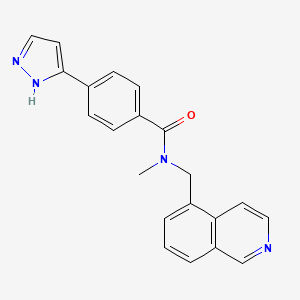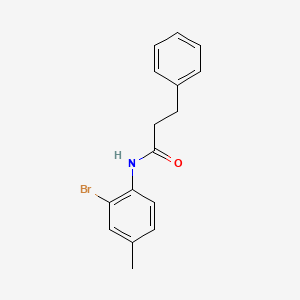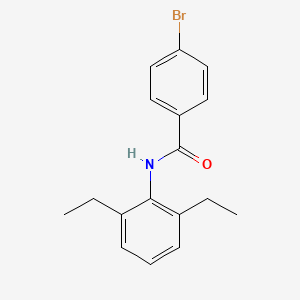
N-(5-isoquinolinylmethyl)-N-methyl-4-(1H-pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multifaceted chemical reactions often utilizing catalysts and specific reagents to achieve high yield and purity. For instance, Prabakaran, Khan, and Jin (2012) demonstrated an efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, achieved from pyrazole carboxylic acid with amines in the presence of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature, potentially analogous to our compound of interest (Prabakaran, Khan, & Jin, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-isoquinolinylmethyl)-N-methyl-4-(1H-pyrazol-3-yl)benzamide has been elucidated through various spectroscopic techniques. Meneghetti, Bombieri, Maggio, and Daidone (2008) characterized a related compound, 1,4-Dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one, highlighting the importance of spectroscopic methods in determining molecular structures (Meneghetti, Bombieri, Maggio, & Daidone, 2008).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are diverse, indicating a wide range of chemical properties and reactivity. Pandey, Bhowmik, and Batra (2013) described a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines, which involves a cascade imination/intramolecular decarboxylative coupling, suggesting potential pathways for modifying the compound (Pandey, Bhowmik, & Batra, 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. Kumara, Kumar, Naveen, Kumar, and Lokanath (2018) synthesized a novel pyrazole derivative and characterized its physical properties through X-ray crystallography, providing insights into the compound's solid-state structure (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and mechanisms of reactions, are essential for understanding the compound's potential applications. The work by Ahmad et al. (2021) on synthesizing 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction and their antibacterial activity demonstrates the relevance of studying chemical properties to identify potential applications (Ahmad et al., 2021).
Propiedades
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N-methyl-4-(1H-pyrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-25(14-18-4-2-3-17-13-22-11-9-19(17)18)21(26)16-7-5-15(6-8-16)20-10-12-23-24-20/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROPHILXBBPAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5654647.png)
![(4S)-1-benzoyl-N-ethyl-4-[(3,3,3-trifluoropropanoyl)amino]-L-prolinamide](/img/structure/B5654651.png)
![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]pyrimidin-4-amine](/img/structure/B5654653.png)
![(3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5654673.png)
![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)
![1-[2-(4-chlorophenoxy)ethyl]piperidine](/img/structure/B5654683.png)

![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)
![[(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B5654706.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654710.png)
![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5654732.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5654740.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654753.png)